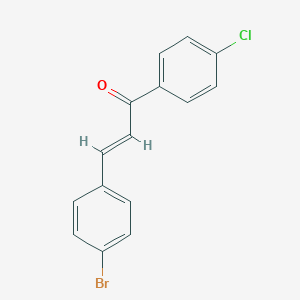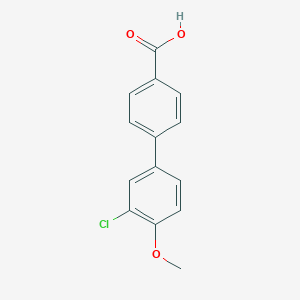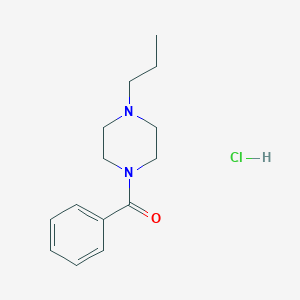
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This results in the modulation of the activity of these neurotransmitter systems, leading to the observed effects on behavior and cognition.
Biochemische Und Physiologische Effekte
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and serotonin levels in the brain, leading to improvements in mood and cognition. It has also been shown to decrease the activity of the noradrenergic system, which is associated with anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Piperazine, 1-benzoyl-4-propyl-, monohydrochloride in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and cognition in a controlled manner. However, one limitation of using Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on Piperazine, 1-benzoyl-4-propyl-, monohydrochloride. One area of interest is the development of more selective and potent compounds that target specific neurotransmitter systems. Another area of research is the investigation of the long-term effects of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride on behavior and cognition. Additionally, the potential applications of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride in the treatment of neurological disorders such as depression and anxiety warrant further investigation.
Conclusion
In conclusion, Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is a promising compound with potential applications in the field of neuroscience. Its ability to selectively modulate the activity of specific neurotransmitter systems makes it a valuable tool for studying the effects of these systems on behavior and cognition. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride involves the reaction of benzoyl chloride with propyl piperazine in the presence of a suitable solvent and a base. The reaction yields Piperazine, 1-benzoyl-4-propyl-, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
CAS-Nummer |
19729-87-4 |
|---|---|
Produktname |
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride |
Molekularformel |
C14H21ClN2O |
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
phenyl-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3;1H |
InChI-Schlüssel |
SZSBGLGJSJYWAA-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2.Cl |
Andere CAS-Nummern |
19729-87-4 |
Synonyme |
phenyl-(4-propylpiperazin-1-yl)methanone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



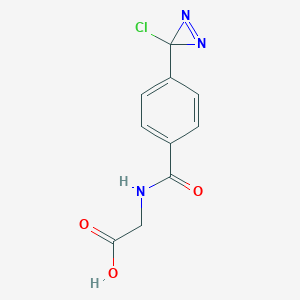
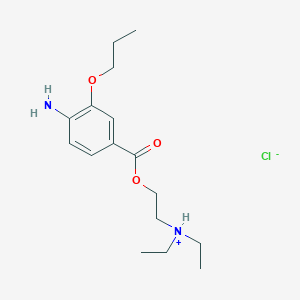
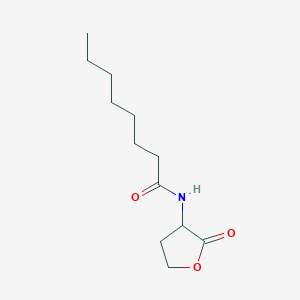
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
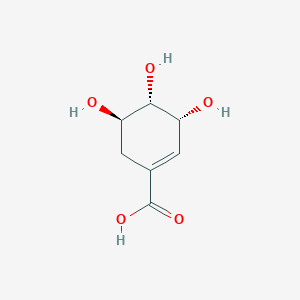


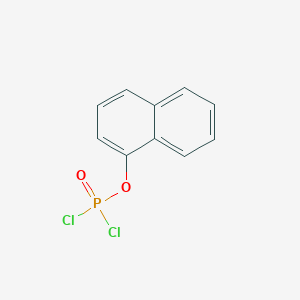
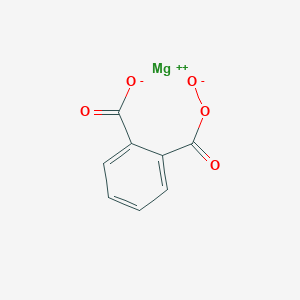


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
